Risperidone Pyrimidinone-N-oxide, commonly referred to as Risperidone impurity, is a notable impurity associated with the antipsychotic drug risperidone. This compound is classified as an N-oxide derivative of risperidone and is recognized for its potential impact on the efficacy and safety profile of the pharmaceutical formulation. Understanding its source, classification, and implications in drug formulation is crucial for pharmaceutical development and quality control.
Risperidone impurity arises during the synthesis of risperidone, particularly through oxidative processes. It can be formed when risperidone is treated with hydrogen peroxide in methanol, leading to the generation of various oxidative products, including both cis- and trans-isomers of Risperidone N-oxide . The presence of this impurity is significant enough that it has been documented in pharmacopoeial standards, including the United States Pharmacopeia.
The synthesis of Risperidone Pyrimidinone-N-oxide typically involves oxidative reactions. One common method utilizes hydrogen peroxide as an oxidizing agent in a methanol solvent system. The reaction conditions generally require maintaining a temperature between 30°C to 35°C for approximately 48 hours .
The molecular structure of Risperidone Pyrimidinone-N-oxide features a pyrimidinone ring substituted with various functional groups characteristic of risperidone. The specific structural formula includes a piperidine moiety and fluorinated aromatic components.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure. For instance:
The primary reaction leading to the formation of Risperidone Pyrimidinone-N-oxide involves oxidation:
This reaction can yield both cis and trans forms depending on the stereochemistry involved during oxidation.
The reaction conditions must be carefully controlled to minimize by-products and maximize yield. High Performance Liquid Chromatography (HPLC) is often used post-reaction to analyze and quantify the different isomers produced.
The mechanism by which Risperidone Pyrimidinone-N-oxide exerts effects relates primarily to its structural similarity to risperidone itself, which acts on various neurotransmitter receptors in the brain, including dopamine D2 receptors and serotonin 5-HT2A receptors.
Although specific pharmacological data on Risperidone Pyrimidinone-N-oxide may be limited, it is hypothesized that its action could mirror that of risperidone due to shared structural elements, potentially leading to similar receptor interactions.
Risperidone Pyrimidinone-N-oxide serves primarily as a marker for quality control in pharmaceutical manufacturing processes involving risperidone. Its characterization aids in understanding degradation pathways and optimizing synthesis routes to minimize impurities in final drug products. Additionally, ongoing research may explore its pharmacological properties further, contributing to a deeper understanding of antipsychotic mechanisms.
Impurity profiling is integral to Risperidone manufacturing due to the compound’s structural complexity and metabolic behavior. Key reasons include:
Table 1: Key Risperidone Impurities and Characteristics
Impurity Name | CAS No. | Molecular Formula | Molecular Weight | Structural Feature |
---|---|---|---|---|
Risperidone Pyrimidinone-N-oxide | 832747-55-4 | C₂₃H₂₇FN₄O₃ | 426.48 | Pyrimidine ring N-oxidation |
Risperidone EP Impurity K | 106266-09-5 | C₂₃H₂₈N₄O₂ | 392.49 | Desfluoro variant |
Risperidone EP Impurity D | 1199589-74-6 | C₂₃H₂₇FN₄O₂ | 410.48 | 5-Fluoro positional isomer |
9-Hydroxy Risperidone | 144598-75-4 | C₂₃H₂₇FN₄O₃ | 426.48 | Active metabolite |
Risperidone EP Impurity L | 63234-80-0 | C₁₁H₁₅ClN₂O | 226.70 | Alkyl chloride intermediate |
Global regulatory agencies enforce stringent impurity controls aligned with ICH guidelines:
Manufacturers must employ validated analytical methods to ensure impurities remain below Identification Thresholds (typically 0.1%). Failure to comply can result in regulatory rejection, as documented in FDA warning letters citing inadequate impurity controls [3].
Chemical Structure and Formation Pathways
Risperidone Pyrimidinone-N-oxide features a tertiary amine N-oxide at the pyrimidinone ring, differing from Risperidone by 16 Da (O addition). It forms via:
Analytical Detection and Quantification
Advanced chromatography and spectroscopy enable precise control:
Table 2: Analytical Methods for Risperidone Pyrimidinone-N-oxide
Method | Conditions | Detection Limit | Key Advantages |
---|---|---|---|
HPLC-UV | C18 column; MeOH:NH₄OAc (pH 5.0) gradient | 0.05% | Cost-effective for routine QC |
LC-MS/MS | ESI+ mode; MRM m/z 427 → 411 | 0.01% | High sensitivity for trace analysis |
Hyphenated LC-NMR | CD₃OD/D₂O; 500 MHz | Structural ID only | Definitive structural confirmation |
Process Control and Mitigation Strategies
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7